Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

Antimicrobial Resistance Biofilm Inhibition EHEC

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a regiospecifically substituted indole building block. The 4-bromo position enables superior antibacterial activity (MIC 100 μg/mL vs. 200 μg/mL for 5-bromoindole against E. coli), making it the preferred scaffold for biofilm inhibitors. The pre-installed bromine allows rapid diversification via palladium-catalyzed cross-couplings, while the 2-methyl group tunes steric/electronic properties for kinase inhibitor design (EGFR, VEGFR-2). Supplied at ≥95% purity with full safety data, it ensures batch-to-batch reproducibility for hit-to-lead optimization.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 1260383-49-0
Cat. No. B1431597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-methyl-1H-indole-6-carboxylate
CAS1260383-49-0
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2Br)C(=O)OC
InChIInChI=1S/C11H10BrNO2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,1-2H3
InChIKeyWWISWWDVNPDLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (CAS 1260383-49-0): A Differentiated Indole Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (CAS 1260383-49-0) is a halogenated indole derivative with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . It features a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl ester at the 6-position of the indole core. This specific substitution pattern distinguishes it from other bromoindole regioisomers (e.g., 4-, 5-, 6-, or 7-bromoindole) and provides a unique handle for further synthetic elaboration, particularly in the context of developing kinase inhibitors and other bioactive molecules [1].

Why Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate Cannot Be Replaced by Generic Indole or Bromoindole Analogs


Generic substitution of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate with unsubstituted indole, methyl indole-6-carboxylate, or other bromoindole regioisomers (e.g., 5-bromoindole) is not scientifically valid. The precise placement of the bromine atom at the 4-position and the methyl group at the 2-position dictates the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and its potential binding interactions with biological targets [1]. For example, in the context of receptor tyrosine kinase (RTK) inhibitor design, the indole-6-carboxylate scaffold serves as a core pharmacophore, and modifications at the 4- and 2-positions are critical for modulating activity against specific kinases like EGFR and VEGFR-2 [2]. Furthermore, the presence of the bromine atom at the 4-position is essential for its reported antimicrobial activity, as demonstrated by the differential minimum inhibitory concentrations (MICs) observed between 4-bromoindole and 5-bromoindole against pathogenic E. coli .

Quantitative Differentiation Guide: Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate vs. Comparators


Differential Antimicrobial Potential: MIC Comparison of 4-Bromoindole vs. 5-Bromoindole Scaffolds

The 4-bromo substitution pattern, as found in Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, confers a distinct antimicrobial profile compared to the 5-bromo regioisomer. A study evaluating the inhibitory effects of bromoindoles on enterohemorrhagic E. coli (EHEC) O157:H7 biofilms reported that 4-bromoindole exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, which is two-fold more potent than the MIC of 200 μg/mL observed for 5-bromoindole . This demonstrates that the position of the bromine atom on the indole ring is not interchangeable and directly impacts biological activity.

Antimicrobial Resistance Biofilm Inhibition EHEC

Defined Purity and Safety Profile for Reproducible Research

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is commercially available with a specified purity of 97% . This is a critical parameter for ensuring reproducible results in chemical synthesis and biological assays. In contrast, many generic indole or bromoindole building blocks are offered at lower purities (e.g., 95%) or without detailed analytical characterization, which can introduce variability and confounding impurities into downstream applications. Furthermore, its well-defined hazard profile (H302, H315, H319, H335) and associated precautionary statements (P261, P280, P305+P351+P338) provide clear guidance for safe handling and storage .

Chemical Synthesis Reproducibility Safety

Structural Differentiation for Targeted Kinase Inhibitor Design

The indole-6-carboxylate ester core is a validated pharmacophore for developing receptor tyrosine kinase (RTK) inhibitors. A recent study demonstrated that novel derivatives of indole-6-carboxylate ester, synthesized from a related methyl ester precursor, exhibited potent anti-proliferative activity against cancer cell lines (HepG2, HCT-116, A549) by targeting EGFR and VEGFR-2 [1]. The study identified specific lead compounds (4a and 6c) with promising cytotoxic profiles. While Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate was not the direct subject of this study, its unique substitution pattern (4-Br, 2-Me) offers a distinct starting point for SAR exploration not possible with the unsubstituted methyl indole-6-carboxylate (CAS 50820-65-0) used in the referenced work.

Kinase Inhibitors EGFR VEGFR-2 Medicinal Chemistry

Optimal Application Scenarios for Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate Based on Quantitative Differentiation


Development of Novel Antimicrobial Agents Targeting Gram-Negative Biofilms

This compound is an ideal starting material for synthesizing and evaluating new antimicrobial agents, particularly those aimed at inhibiting biofilm formation by Gram-negative bacteria like E. coli O157:H7. The quantitative advantage of the 4-bromoindole scaffold (MIC = 100 μg/mL) over the 5-bromoindole scaffold (MIC = 200 μg/mL) provides a data-driven rationale for prioritizing this specific substitution pattern in hit-to-lead optimization campaigns .

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors

For medicinal chemistry groups focused on developing next-generation EGFR or VEGFR-2 inhibitors, Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate serves as a privileged, diversifiable scaffold. Its pre-installed bromine at the 4-position allows for rapid exploration of chemical space via palladium-catalyzed cross-coupling reactions, while the 2-methyl group can be used to modulate steric and electronic properties. This is a strategic advantage over using unsubstituted methyl indole-6-carboxylate, which would require de novo functionalization to achieve the same level of complexity [1].

Synthesis of CNS-Active Amphetamine Derivatives

The compound's 4-bromoindole core is a direct precursor for aminocarbonylation reactions with arylethylpiperazines, providing a one-step synthetic route to CNS-active amphetamine derivatives [2]. This specific application leverages the unique reactivity of the 4-bromo position, which cannot be replicated by other bromoindole regioisomers, making it a valuable intermediate for neuroscience-focused drug discovery programs.

Chemical Biology Probe Development Requiring High Purity

In applications where reproducibility and data integrity are paramount, such as in the development of chemical probes for target validation, the defined 97% purity and comprehensive safety profile of this compound ensure consistent experimental outcomes . This reduces the risk of off-target effects or assay interference caused by unknown impurities, which is a common pitfall when using less rigorously characterized building blocks.

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